molecular formula C7H13NO3 B190733 Calystegine A5 CAS No. 165905-26-0

Calystegine A5

Katalognummer B190733
CAS-Nummer: 165905-26-0
Molekulargewicht: 159.18 g/mol
InChI-Schlüssel: AXSWEYXUHSNDLV-JRTVQGFMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Calystegine A5 is an extraordinary natural alkaloid obtained from diverse botanical sources . It exhibits remarkable potency in the suppression of glycosidases . This attribute makes Calystegine A5 a highly promising tool for the research of Type 2 diabetes .


Synthesis Analysis

Although several synthetic calystegine analogs have been reported as glycosidase inhibitors, new, more potent and effective inhibitors are required . A noncanonical type III polyketide synthase, pyrrolidine ketide synthase (PYKS) catalyzes a two-step decarboxylative reaction, which involves imine–ketide condensation indispensable to tropane skeleton construction .


Molecular Structure Analysis

The molecular formula of Calystegine A5 is C7H13NO3 . Its molecular weight is 159.18 . The IUPAC name is (1R,3S,4S,5R)-8-azabicyclo[3.2.1]octane-1,3,4-triol .


Chemical Reactions Analysis

The key step in the synthesis of calystegine analogs is the construction of cycloheptanone via an intramolecular Nozaki–Hiyama–Kishi (NHK) reaction of an aldehyde containing a Z-vinyl iodide .


Physical And Chemical Properties Analysis

Calystegine A5 is a colorless syrup or off-white solid . It is stored at -20°C for 3 years in powder form and at -80°C for 2 years in solvent .

Wissenschaftliche Forschungsanwendungen

1. Improvement of Metabolic Activity in Human Adipose Derived Stromal Stem Cells (ASCs) Calystegine A5 has been found to improve the metabolic activity of human ASCs under hyperglycaemic conditions . It reduces oxidative/ER stress and inflammation, and promotes the AKT/PI3K/mTOR pathway . This suggests that Calystegine A5 could potentially be used in the treatment of conditions related to hyperglycaemia .

Reduction of Oxidative Stress

Calystegine A5 has been shown to significantly diminish oxidative stress in hyperglycaemic cells . This could potentially be beneficial in the treatment of diseases where oxidative stress plays a major role .

Mitigation of Inflammation

Calystegine A5 has been found to efficiently prevent the hyperglycaemia-mediated inflammatory response . This suggests that it could potentially be used in the treatment of inflammatory diseases .

Regulation of SIRT1/NF-kB/JNK Pathway

Calystegine A5 has been found to regulate the SIRT1/NF-kB/JNK pathway in HepG2 cells . This could potentially be beneficial in the treatment of conditions related to insulin resistance and apoptosis .

Stimulation of Glucose Uptake

Calystegine A5 has been found to stimulate glucose uptake in HepG2 cells . This suggests that it could potentially be used in the treatment of conditions related to impaired glucose metabolism .

Protection Against Apoptosis

Calystegine A5 has been found to protect HepG2 cells from apoptosis . This suggests that it could potentially be used in the treatment of conditions related to cell death .

Safety And Hazards

Calystegine A5 is not classified as a physical, health, or environmental hazard . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention is advised .

Zukünftige Richtungen

Calystegines possess important abilities to protect HuASCs against hyperglycaemia-induced cellular dysfunction . Their observed effects are associated with the promotion of the PI3K/AKT/mTOR pathway . This suggests potential future directions in the research of Type 2 diabetes .

Eigenschaften

IUPAC Name

(1R,3S,4S,5R)-8-azabicyclo[3.2.1]octane-1,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-5-3-7(11)2-1-4(8-7)6(5)10/h4-6,8-11H,1-3H2/t4-,5+,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSWEYXUHSNDLV-JRTVQGFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C(C1N2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2(C[C@@H]([C@H]([C@@H]1N2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calystegine A5

CAS RN

165905-26-0
Record name Calystegine A5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165905260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calystegine A5
Reactant of Route 2
Calystegine A5
Reactant of Route 3
Calystegine A5
Reactant of Route 4
Calystegine A5
Reactant of Route 5
Calystegine A5
Reactant of Route 6
Calystegine A5

Q & A

Q1: What is the structural difference between Calystegin A5 and Calystegin B2, and how does this difference affect their ability to inhibit glycosidases?

A1: Calystegin A5 (1α,3α,4β-trihydroxy-nor-tropane) is a 2-deoxy derivative of Calystegin B2 (1α,2α,3α,4β-tetrahydroxy-nor-tropane) []. The study found that Calystegin B2 is a potent inhibitor of almond β-glucosidase and coffee bean α-galactosidase. In contrast, Calystegin A5 showed no inhibitory activity against any of the glycosidases tested []. This suggests that the equatorially oriented OH group at C2 in Calystegin B2 is crucial for its recognition and binding to the active site of glycosidases, and its absence in Calystegin A5 explains the loss of inhibitory activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.